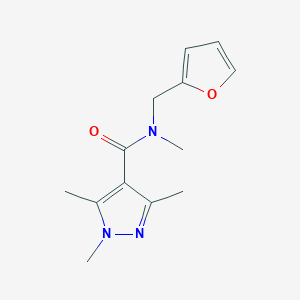
N-(furan-2-ylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide, commonly known as FTMPC, is a chemical compound used in scientific research for its potential therapeutic properties. FTMPC is a pyrazole-based compound that has shown promise in various studies for its ability to inhibit certain enzymes and receptors in the body.
作用機序
FTMPC inhibits the activity of certain enzymes and receptors in the body, leading to its potential therapeutic effects. FTMPC inhibits the activity of CAIX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in pH in the tumor microenvironment, which inhibits tumor growth and increases the efficacy of chemotherapy.
FTMPC inhibits the activity of MAO-B by binding to its active site and preventing the breakdown of dopamine in the brain. This leads to an increase in dopamine levels in the brain, which improves cognitive function and may have neuroprotective effects.
Biochemical and Physiological Effects
FTMPC has been shown to have various biochemical and physiological effects in preclinical models. Inhibition of CAIX by FTMPC leads to a decrease in pH in the tumor microenvironment, which inhibits tumor growth and increases the efficacy of chemotherapy. Inhibition of MAO-B by FTMPC leads to an increase in dopamine levels in the brain, which improves cognitive function and may have neuroprotective effects.
実験室実験の利点と制限
FTMPC has several advantages for lab experiments, including its high purity and stability. FTMPC is also relatively easy to synthesize and can be produced in large quantities. However, FTMPC has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on FTMPC. One area of research is the development of FTMPC as a potential therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of FTMPC in humans.
Another area of research is the development of FTMPC derivatives with improved properties, such as increased solubility and potency. These derivatives may have potential applications in various areas of research.
Overall, FTMPC is a promising compound with potential therapeutic properties in various areas of research. Further studies are needed to fully explore its potential and develop it into a viable therapeutic agent.
合成法
The synthesis method of FTMPC involves the reaction of furfural, methylhydrazine, and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction produces FTMPC as a yellow solid with a melting point of 126-128°C. The purity of FTMPC can be further increased through recrystallization.
科学的研究の応用
FTMPC has been studied for its potential therapeutic properties in various areas of research. One such area is cancer research, where FTMPC has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer and is associated with tumor progression and metastasis. Inhibition of CAIX by FTMPC has been shown to decrease tumor growth and improve the efficacy of chemotherapy in preclinical models.
FTMPC has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. FTMPC has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. Inhibition of MAO-B by FTMPC has been shown to increase dopamine levels in the brain and improve cognitive function in preclinical models.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-12(10(2)16(4)14-9)13(17)15(3)8-11-6-5-7-18-11/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBSOLWKBVPKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
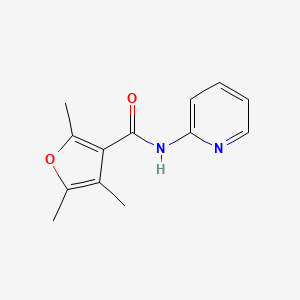
![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
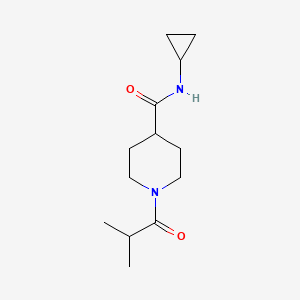
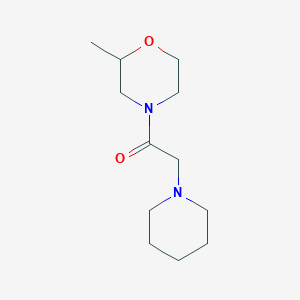
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)

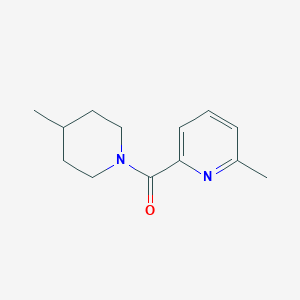
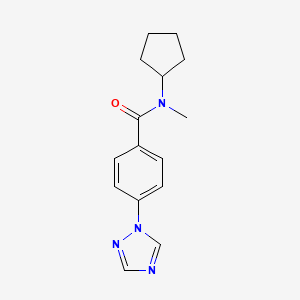
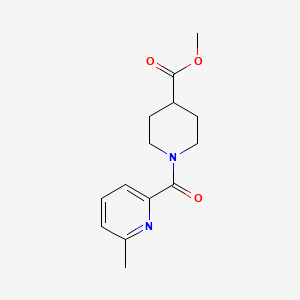
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)


